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molecular formula C23H15NO3 B8337513 Phenyl2-hydroxy-11H-benzo[a]carbazole-3-carboxylate

Phenyl2-hydroxy-11H-benzo[a]carbazole-3-carboxylate

Cat. No. B8337513
M. Wt: 353.4 g/mol
InChI Key: ZBCFCEPPGMBPNT-UHFFFAOYSA-N
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Patent
US05130443

Procedure details

The phenyl 2-hydroxy-11H-benzo(a)carbazole-3-carboxylate obtained from Example I (5 grams, 14 millimoles), aniline (27.5 grams, 280 millimoles) and 15 milliliters of N-methyl pyrrolidinone were charged in a 100 milliliter 3-neck flask equipped with a magnetic stirrer and a nitrogen inlet. The resulting mixture was stirred and was heated to reflux at an oil bath temperature of ~250° C. under a nitrogen atmosphere. After 3 hours, TLC analysis revealed that all the starting phenyl ester was consumed. The mixture was cooled to room temperature and was poured into a 1 liter beaker containing 400 milliliters of ice cold 5 percent HCl. The yellow precipitate obtained was isolated by filtration. After washing with water (~200 milliliters) and ~20 milliliters of methanol and vacuum drying, 5.0 grams of crude product resulted. This product was then recrystallized from a mixture of DMF/MeOH/H2O (~30 milliliter each) yielding 4.4 grams (88 percent) of 2-hydroxy-11 H-benzo(a)carbazole-3-carboxanilide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:19](OC2C=CC=CC=2)=[O:20])=[CH:4][C:5]2[C:6]([CH:18]=1)=[C:7]1[C:15](=[CH:16][CH:17]=2)C2C(=CC=CC=2)[NH:8]1.[NH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CN1C(=O)CCC1>[OH:1][C:2]1[C:3]([C:19]([NH:28][C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:20])=[CH:4][C:5]2[C:6]([CH:18]=1)=[C:7]1[C:15](=[CH:16][CH:17]=2)[C:3]2[C:2](=[CH:18][CH:6]=[CH:5][CH:4]=2)[NH:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C(=CC=2C(=C3NC4=CC=CC=C4C3=CC2)C1)C(=O)OC1=CC=CC=C1
Name
Quantity
27.5 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at an oil bath temperature of ~250° C. under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
was poured into a 1 liter beaker
ADDITION
Type
ADDITION
Details
containing 400 milliliters of ice cold 5 percent HCl
CUSTOM
Type
CUSTOM
Details
The yellow precipitate obtained
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
After washing with water (~200 milliliters) and ~20 milliliters of methanol and vacuum
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
5.0 grams of crude product resulted
CUSTOM
Type
CUSTOM
Details
This product was then recrystallized from a mixture of DMF/MeOH/H2O (~30 milliliter each)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=CC=2C(=C3NC4=CC=CC=C4C3=CC2)C1)C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 178.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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